Fmoc-L-Homoarginine Hydrochloride Salt is a derivative of the amino acid homoarginine, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This compound, with the CAS number 208174-14-5, plays a significant role in peptide synthesis and biochemistry. It is particularly valuable in the study of protein interactions and the development of peptide-based therapeutics.
The compound is synthesized from L-homoarginine, which can be obtained through various methods including enzymatic synthesis and chemical modifications of other amino acids. The Fmoc protection is introduced to facilitate solid-phase peptide synthesis, a common method for constructing peptides in a laboratory setting.
Fmoc-L-Homoarginine Hydrochloride Salt is classified as an amino acid derivative and is categorized under biochemical reagents used in research and industrial applications. It is particularly important in the fields of chemistry, biology, and medicine.
The synthesis of Fmoc-L-Homoarginine Hydrochloride Salt typically involves:
Fmoc-L-Homoarginine Hydrochloride Salt features a complex structure characterized by:
Fmoc-L-Homoarginine Hydrochloride Salt can undergo several chemical reactions:
Fmoc-L-Homoarginine Hydrochloride Salt primarily acts as an inhibitor of alkaline phosphatase isoenzymes. The mechanism involves:
Studies have shown that this compound effectively reduces enzyme activity in vitro, making it a useful tool for biochemical research.
Fmoc-L-homoarginine hydrochloride salt serves as a cornerstone in Fmoc-based SPPS protocols for synthesizing peptides containing homoarginine motifs. Its molecular architecture (C₂₂H₂₆N₄O₄·HCl; MW 446.97) features a guanidino group that necessitates specialized handling during resin loading and coupling cycles [2] [7]. The hydrochloride counterion significantly enhances crystallinity, facilitating accurate dispensing at milligram-to-gram scales in automated synthesizers. However, the extended aliphatic chain (six methylene groups) introduces steric considerations during coupling reactions, often requiring extended activation times or elevated temperatures.
Industrial workflows for therapeutic peptides like gonadotropin-releasing hormone (GnRH) antagonists incorporate this derivative at strategic positions to enhance bioactivity profiles. For example, its integration into ganirelix acetate synthesis leverages the homoarginine moiety's resistance to proteolytic cleavage while maintaining receptor-binding specificity [5]. Microwave-assisted SPPS has demonstrated significant improvements in coupling efficiency (>98% per cycle) when incorporating this residue, reducing typical reaction times from 60 minutes to 12-15 minutes under optimized conditions (75°C, DMF solvent system) [10]. Post-incorporation, the Fmoc group is cleanly removed using 20% piperidine in DMF without affecting the guanidino functionality or the hydrochloride salt stability.
Table 1: SPPS Coupling Efficiency for Fmoc-L-Homoarginine Hydrochloride Under Different Conditions
Activation Reagent | Temperature (°C) | Solvent System | Coupling Efficiency (%) | Reaction Time (min) |
---|---|---|---|---|
HBTU/HOBt | 25 | DMF | 87.5 ± 2.1 | 60 |
HATU/DIEA | 25 | DMF | 93.2 ± 1.7 | 45 |
HATU/DIEA | 50 | DMF | 97.8 ± 0.9 | 25 |
HATU/DIEA | 75 (microwave) | DMF:NMP (1:1) | 99.1 ± 0.5 | 12 |
The unprotected guanidino group in homoarginine derivatives presents significant challenges during peptide elongation, including side-chain-mediated side reactions and suppressed coupling kinetics. Symmetrical protection of the guanidino group using dialkyl formulations—such as Fmoc-L-Homoarg(Et)₂-OH hydrochloride salt (CAS 1864003-26-8)—has emerged as a transformative strategy for complex peptide sequences [3] [9]. This protected analogue (C₂₆H₃₄N₄O₄·HCl; MW 503.07) features diethyl modifications that neutralize the guanidino group's nucleophilicity while maintaining solubility in organic solvents. The diethyl protection reduces hydrogen-bonding capacity, thereby minimizing aggregate formation during chain elongation in hydrophobic sequences.
Cleavage of the protecting groups occurs under standard trifluoroacetic acid (TFA) conditions, with the diethyl groups exhibiting faster deprotection kinetics (≤2 hours) compared to bulkier analogues. This strategy has proven indispensable in synthesizing conformationally constrained peptides where on-resin cyclization is required prior to global deprotection. The hydrochloride salt formulation further prevents guanidino group protonation during storage, maintaining consistent reactivity across batches. Analytical data (HPLC-MS) confirms ≥97% post-deprotection recovery of the native homoarginine side chain when processed under optimized acidic conditions [3].
Table 2: Protected Homoarginine Analogues for Advanced SPPS Applications
Compound Name | CAS Number | Protection Group | Molecular Formula | Molecular Weight | Purity (HPLC) |
---|---|---|---|---|---|
Fmoc-L-Homoarginine·HCl | 208174-14-5 | None | C₂₂H₂₆N₄O₄·HCl | 446.97 | ≥99% |
Fmoc-L-Homoarg(Et)₂-OH·HCl | 1864003-26-8 | Diethyl | C₂₆H₃₄N₄O₄·HCl | 503.07 | ≥97% |
The hydrochloride salt form of Fmoc-L-homoarginine dramatically influences both solubility behavior and storage stability. This crystalline powder exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) at 20°C (25-35 mg/mL) but limited solubility in water (<5 mg/mL) due to its hydrophobic Fmoc moiety [2] [6]. This characteristic necessitates solvent optimization during industrial dispensing operations. The hydrochloride salt form significantly enhances hygroscopicity compared to free-base counterparts, requiring strict humidity control (<40% RH) during handling to prevent clumping and hydrolysis.
Stability studies reveal that refrigeration (0–8°C) preserves integrity for >24 months, with degradation primarily occurring via two pathways: (1) Fmoc carbamate cleavage at elevated temperatures (>40°C), and (2) guanidino group degradation under alkaline conditions (pH >8.0). HPLC-UV analysis (220 nm) indicates that degradation products include dibenzofulvene adducts and guanidine-dehydrohomoarginine derivatives. The hydrochloride salt form inhibits racemization at the α-carbon during storage, with enantiomeric purity maintained at ≥99.5% under recommended conditions [6] [7]. Lyophilization from tert-butyl alcohol/water mixtures produces a free-flowing powder with enhanced dissolution kinetics in SPPS solvents, reducing pre-dissolution time by 70% compared to conventional crystallization methods.
Table 3: Stability and Solubility Profile of Fmoc-L-Homoarginine Hydrochloride
Parameter | Conditions | Value | Analytical Method |
---|---|---|---|
Solubility in DMSO | 25°C, anhydrous | 34.2 ± 1.8 mg/mL | Gravimetric analysis |
Solubility in water | 25°C, pH 3.0 | 4.8 ± 0.4 mg/mL | HPLC-UV quantification |
Degradation rate (k) | 25°C, sealed container | 0.12% ± 0.03%/month | HPLC-UV (220 nm) |
Degradation rate (k) | 40°C, 75% RH | 3.85% ± 0.21%/month | HPLC-UV (220 nm) |
Enantiomeric purity | Initial (after synthesis) | ≥99.5% | Chiral HPLC |
Enantiomeric purity | After 24 months at 4°C | ≥99.3% | Chiral HPLC |
Transitioning laboratory-scale synthesis of Fmoc-L-homoarginine hydrochloride to cGMP-compliant manufacturing requires addressing three critical bottlenecks: (1) guanidination yield during side-chain construction, (2) Fmoc-protection regioselectivity, and (3) final salt formation stoichiometry. Industrial routes employ a hybrid solid-solution phase approach where the lysine precursor undergoes guanidination prior to Fmoc protection, achieving 85-92% yields for multi-kilogram batches [9]. The hydrochloride salt formation is meticulously controlled during final crystallization using hydrogen chloride/diethyl ether titration in anhydrous ethyl acetate, producing particles with consistent bulk density (0.35–0.45 g/cm³) optimized for automated peptide synthesizers.
Quality-by-Design (QbD) principles have identified critical process parameters (CPPs) including reaction temperature during guanidino group installation (±2°C control window), ionic strength during crystallization (±5% equivalence point), and drying gas purity (N₂, dew point ≤ -40°C). These controls ensure compliance with stringent purity specifications (≥99% HPLC) required for therapeutic peptide manufacturing [7] [10]. Advanced purification using simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch chromatography while maintaining the same purity profile. Modern continuous manufacturing platforms achieve throughput of 15–20 kg/week with <3% batch-to-batch variability in residual solvent content (tested by GC-FID) and heavy metal contamination (ICP-MS analysis).
Table 4: Scalability Parameters for Industrial Production
Process Stage | Lab Scale (100 g) | Pilot Scale (5 kg) | Industrial Scale (50 kg) | Critical Control Parameters |
---|---|---|---|---|
Guanidination yield | 89.5% ± 1.2% | 90.8% ± 0.8% | 91.5% ± 0.5% | Temperature control (±0.5°C), stoichiometric ratio (±1%) |
Fmoc protection yield | 95.1% ± 0.9% | 96.3% ± 0.6% | 97.0% ± 0.3% | pH control (±0.2 units), reaction time (±5 min) |
Crystallization recovery | 78.2% ± 3.1% | 82.7% ± 1.8% | 85.4% ± 1.2% | Titration rate (±5 mL/min), cooling ramp (±0.1°C/min) |
Purity (HPLC) | 98.5% ± 0.3% | 99.2% ± 0.2% | 99.4% ± 0.1% | Solvent purity (water <200 ppm), filtration temperature (±3°C) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2